molecular formula C17H16FNO B5010460 N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B5010460
M. Wt: 269.31 g/mol
InChI Key: CPEWFASODHZMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide, also known as FLI-06, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various research fields. FLI-06 was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been used in numerous studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide is not fully understood, but it is known to inhibit the activity of the protein kinase CK1δ. CK1δ is involved in a variety of cellular processes, including the regulation of Wnt signaling, which is critical for the development and maintenance of stem cells. By inhibiting CK1δ, this compound is thought to promote the differentiation of stem cells into specific cell types.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the promotion of NSC differentiation, the inhibition of cancer cell growth, and the modulation of Wnt signaling. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide is its high yield and purity, which makes it ideal for use in laboratory experiments. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its specificity for CK1δ, which may limit its potential applications in certain research areas.

Future Directions

There are numerous future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide, including the development of new derivatives with improved specificity and efficacy, the investigation of its potential applications in other research areas, such as cancer immunotherapy, and the development of cell-based therapies for neurological disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential implications for human health.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide involves a multi-step process that begins with the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-fluoroaniline to form the amide intermediate, which is subsequently treated with acetic anhydride to yield this compound in high yield and purity.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide has been widely used in scientific research to investigate its potential applications in various fields, including neuroscience, cancer research, and regenerative medicine. One of the key areas of research has been in the study of neural stem cells (NSCs) and their potential for regenerative medicine. This compound has been shown to promote the differentiation of NSCs into neurons, which has significant implications for the development of cell-based therapies for neurological disorders.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-15-7-4-12(5-8-15)10-17(20)19-16-9-6-13-2-1-3-14(13)11-16/h4-9,11H,1-3,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEWFASODHZMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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